molecular formula C15H13ClN4O2S B2383793 Ethyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate CAS No. 852373-57-0

Ethyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate

Cat. No.: B2383793
CAS No.: 852373-57-0
M. Wt: 348.81
InChI Key: HECBJEXSULBAGJ-UHFFFAOYSA-N
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Description

Ethyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications.

Preparation Methods

The synthesis of Ethyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate typically involves multiple steps. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with chlorophenyl compounds under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as dicationic molten salts . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Ethyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex heterocyclic structures.

Scientific Research Applications

Ethyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Ethyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate can be compared with other triazolopyridazine derivatives, such as:

Properties

IUPAC Name

ethyl 2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O2S/c1-2-22-14(21)9-23-13-8-7-12-17-18-15(20(12)19-13)10-3-5-11(16)6-4-10/h3-8H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECBJEXSULBAGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN2C(=NN=C2C3=CC=C(C=C3)Cl)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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